Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
Description
Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is a chiral carbamate derivative featuring a tetrahydro-2H-pyran scaffold with a benzyl-protected amine group. It serves as a key intermediate in the synthesis of bioactive molecules, particularly in antibiotic research, such as muraymycidine analogs . The benzyl carbamate group provides stability during synthetic processes while allowing selective deprotection under hydrogenolysis conditions. Its synthesis, as described in , involves multi-step reactions, including reflux in toluene and purification via silica gel chromatography, highlighting the importance of controlled conditions to preserve stereochemical integrity .
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl N-[(3S,4S)-4-aminooxan-3-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-7-17-9-12(11)15-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)/t11-,12+/m0/s1 |
InChI Key |
DDFCNUXELNLTKZ-NWDGAFQWSA-N |
Isomeric SMILES |
C1COC[C@H]([C@H]1N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1COCC(C1N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Carbamate Formation: The final step involves the reaction of the amino-tetrahydropyran intermediate with benzyl chloroformate to form the benzyl carbamate derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce any oxidized forms back to the original compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or reduced carbamate derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential antibacterial or antiviral activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Stereochemical Sensitivity : The (3S,4S) configuration distinguishes it from diastereomers like Compound 6 in , which exhibit different biological activities due to altered spatial arrangements .
- Protecting Group Strategies: Unlike the tert-butyl (Boc) group in Compound 5, the benzyl carbamate in the target compound requires hydrogenolysis for deprotection, offering orthogonal stability in multi-step syntheses .
Biological Activity
Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate, with the CAS number 2277412-03-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Information:
- Molecular Formula: C₁₃H₁₈N₂O₃
- Molecular Weight: 250.29 g/mol
- CAS Number: 2277412-03-8
This compound has been shown to exhibit various biological activities, primarily through its interaction with specific biological targets. The following are key mechanisms identified in research:
- Enzyme Inhibition:
- Neuroprotective Effects:
- Antimicrobial Activity:
Case Studies and Experimental Data
- Study on Serine Protease Inhibition:
- Neuroprotective Activity:
- Antimicrobial Testing:
Summary of Biological Activities
Q & A
Basic Synthesis and Characterization
Q1: What are the optimal synthetic routes for preparing Benzyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate, and how can its stereochemical purity be ensured? A: The synthesis typically involves carbamate protection of a tetrahydropyran-3,4-diamine precursor. Key steps include:
- Carbamate formation : Reacting the free amine with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or NEt₃) in anhydrous THF or DCM .
- Purification : Silica gel column chromatography using gradients of ethyl acetate/hexane (60–80% yield) .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis may be required to preserve the (3S,4S) configuration. Confirm enantiomeric purity via chiral HPLC or polarimetry .
Q2: Which spectroscopic techniques are critical for characterizing this compound? A: Essential methods include:
- NMR : H and C NMR to confirm the carbamate linkage (δ ~155–160 ppm for carbonyl) and tetrahydropyran ring protons (δ 3.5–4.5 ppm for oxymethylene) .
- IR : Carbamate C=O stretch (~1700 cm) and NH bands (~3300 cm) .
- HRMS : Exact mass verification (e.g., [M+H]) to confirm molecular formula .
Advanced Synthetic Challenges
Q3: How does the stability of the benzyl carbamate group influence reaction design under acidic or basic conditions? A: Benzyl carbamates are stable under mild acidic (pH 1–4) and basic (pH 9–12) conditions but hydrolyze in strong acids (pH <1, 100°C) or via catalytic hydrogenation (H₂/Pd-C). Stability
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH <1, 100°C | Rapid deprotection | |
| H₂/Pd-C | Cleavage to free amine | |
| Na/NH₃ | Partial reduction of the pyran ring |
Q4: What strategies mitigate side reactions during the synthesis of the tetrahydropyran core? A: Common issues include ring-opening or epimerization. Solutions:
- Low-temperature reactions : Use –20°C to 0°C to suppress ring strain-induced rearrangements .
- Protecting group synergy : Temporarily protect the 4-amino group with acid-labile groups (e.g., Boc) to prevent unwanted nucleophilic attacks .
Mechanistic and Stability Studies
Q5: How does the tetrahydropyran ring’s conformation affect the compound’s reactivity in nucleophilic substitutions? A: The chair conformation of the tetrahydropyran ring directs axial or equatorial attack by nucleophiles. Computational modeling (DFT or MD simulations) can predict regioselectivity. Experimental validation via X-ray crystallography (e.g., hydrogen-bonding patterns in the solid state) is critical .
Q6: What are the degradation pathways of this compound under oxidative conditions? A: Oxidative degradation involves:
- Carbamate cleavage : Attack by ROS (e.g., hydroxyl radicals) at the carbonyl group.
- Pyran ring oxidation : Formation of epoxides or ketones. Monitor via LC-MS with radical scavengers (e.g., BHT) to identify intermediates .
Analytical and Applications-Oriented Research
Q7: How can trace impurities (e.g., diastereomers or deprotected amines) be quantified in this compound? A: Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Method parameters:
- Mobile phase : Acetonitrile/water (70:30) with 0.1% TFA.
- LOD/LOQ : ≤0.1% for diastereomers via spiked calibration curves .
Q8: What role does this compound play in structure-activity relationship (SAR) studies for enzyme inhibitors? A: The carbamate group mimics transition states in hydrolytic enzymes (e.g., proteases). Key applications:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., prolyl oligopeptidase) using fluorogenic substrates .
- Molecular docking : Align the tetrahydropyran ring in enzyme active sites to optimize binding affinity .
Safety and Handling
Q9: What precautions are necessary when handling this compound in aqueous or high-temperature environments? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
